3-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoic acid
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Overview
Description
The compound with the identifier “3-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoic acid” is a chemical entity listed in the PubChem database. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoic acid involves several steps, including the use of specific reagents and catalysts. One common method involves the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out under the action of a manganese catalyst and magnesium metal, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include steps such as mechanical grinding, C-H alkylation, and the use of specific catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidation states of the compound, while substitution reactions may result in the formation of new derivatives .
Scientific Research Applications
3-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: This compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical reactions. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoic acid can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
- CID 2632
- CID 6540461
- CID 5362065
- CID 5479530
Uniqueness
What sets this compound apart from these similar compounds is its unique chemical structure and the specific reactions it undergoes. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
3-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c16-11-8-10(9-4-2-1-3-5-9)14-13(15-11)19-7-6-12(17)18/h1-5,8H,6-7H2,(H,17,18)(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGGVBMHGZHCAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N=C(N2)SCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)N=C(N2)SCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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